(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Overview
Description
(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one is a natural product found in Jatropha multifida, Jatropha gossypiifolia, and Jatropha integerrima with data available.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthetic Approaches to Phomactins : Research by Burnell et al. (2018) explored the oxidation and reduction of compounds similar to the one , focusing on their stereochemical and reactivity issues in the context of synthesizing phomactins, a group of natural products with potential pharmaceutical applications (Burnell et al., 2018).
Diterpene Oligoester Study : A study by Kar et al. (1998) investigated a compound structurally related to the target compound, examining its crystal structure to understand the molecular configuration and potential applications in material science and medicinal chemistry (Kar et al., 1998).
Cyclization and Rearrangement Studies : Ungur et al. (1988) and Vlad et al. (2004) conducted research on the dehydration and cyclization of similar diterpenoids. These studies are crucial for understanding the chemical transformations and potential synthesis pathways of complex natural products (Ungur et al., 1988), (Vlad et al., 2004).
Asymmetric Synthesis of Long-Chain Polyols : Schwenter et al. (2000) and Vogel et al. (2005) explored new methods for the asymmetric synthesis of long-chain polyols, which are important for the synthesis of complex organic molecules and could be relevant to the compound (Schwenter et al., 2000), (Vogel et al., 2005).
Polyazacyclic Terbium(III) Chelates for Tissue Imaging : Houlne et al. (1996) described the use of polyazamacrocyclic chelates in diagnostic medical imaging. The study's focus on complex molecular structures may provide insights relevant to the application of the compound in biomedical imaging (Houlne et al., 1996).
Nonheme FeIVO Complexes for C-H Bond Oxidation : Kaizer et al. (2004) investigated nonheme oxoiron(IV) complexes capable of hydroxylating alkanes. This research may offer insights into the catalytic potential of the compound for similar oxidation reactions (Kaizer et al., 2004).
Metal Complexes of Macrocyclic Ligands : Costa and Delgado (1993) conducted a study on macrocyclic compounds containing pyridine, which might provide a framework for understanding how the compound could form metal complexes, potentially relevant in catalysis or material science (Costa & Delgado, 1993).
properties
IUPAC Name |
(4R,10S,12R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPRIPRPDSKRK-OMXAPOSASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C3[C@H]4[C@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46881275 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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